Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is an organic compound with the molecular formula C12H16FNO2. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate typically involves the esterification of 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or de-fluorinated products.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-amino-3-(4-fluorophenyl)butanoate
- Methyl 4-amino-4-(3-fluoro-4-methylphenyl)butanoate
Comparison: Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H16FNO2
- Molecular Weight : 225.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis .
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells, with IC50 values indicating effective growth inhibition .
- Selectivity Profile : The compound showed a favorable selectivity index, indicating lower toxicity towards normal cells compared to cancerous cells, making it a promising candidate for further development .
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
Parameter | Value |
---|---|
Oral Bioavailability | 31.8% |
Clearance Rate | 82.7 mL/h/kg |
Maximum Tolerated Dose | 2000 mg/kg in mice |
These parameters suggest that the compound has a reasonable bioavailability and metabolic profile for therapeutic applications .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Inhibition of Metastasis :
- Safety Profile Assessment :
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7,11H,5-6,14H2,1-2H3 |
InChI Key |
UCFCJRVZLNTKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCC(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.